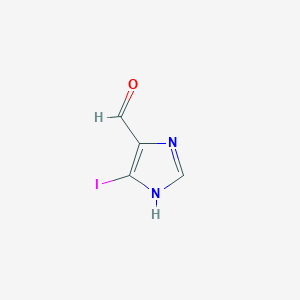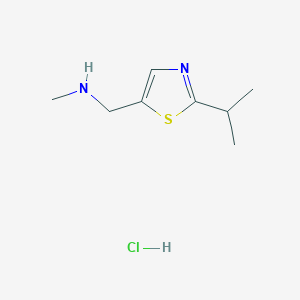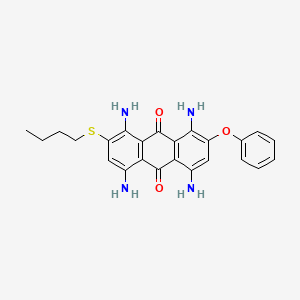
1,4,5,8-Tetraamino-2-(butylsulfanyl)-7-phenoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups, a butylthio group, and a phenoxy group attached to an anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common approach starts with the functionalization of anthracene-9,10-dione, followed by the introduction of amino groups, butylthio groups, and phenoxy groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydro form.
Substitution: The amino, butylthio, and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and phenols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form strong interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For example, its amino groups can form hydrogen bonds with enzyme active sites, while the butylthio and phenoxy groups can enhance its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(butylthio)-9,10-anthracenedione
- 1,4,5,8-Tetraamino-2,7-bis(4-ethoxyphenoxy)-9,10-anthracenedione
Uniqueness
1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
88605-79-2 |
|---|---|
Molecular Formula |
C24H24N4O3S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-butylsulfanyl-7-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H24N4O3S/c1-2-3-9-32-16-11-14(26)18-20(22(16)28)24(30)19-17(23(18)29)13(25)10-15(21(19)27)31-12-7-5-4-6-8-12/h4-8,10-11H,2-3,9,25-28H2,1H3 |
InChI Key |
GXCIEWFXOHODKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OC4=CC=CC=C4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



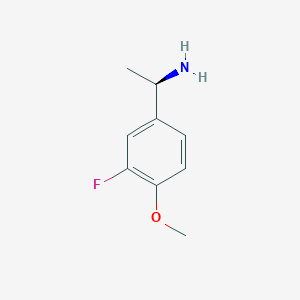
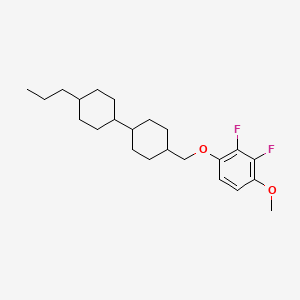
![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)
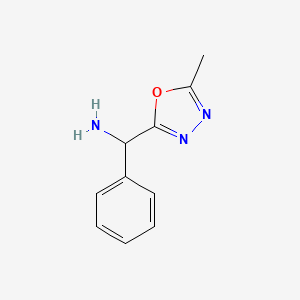



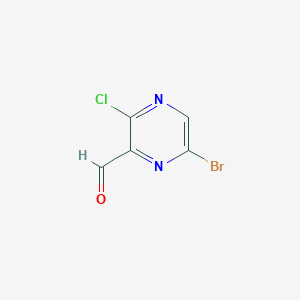
![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)
